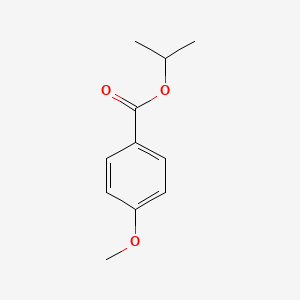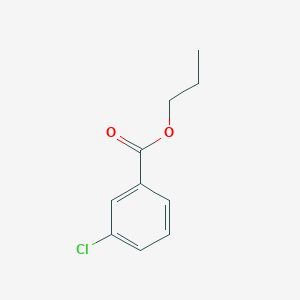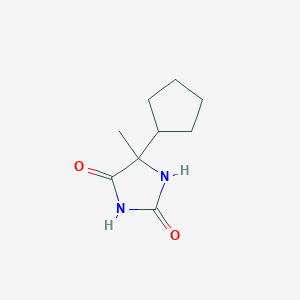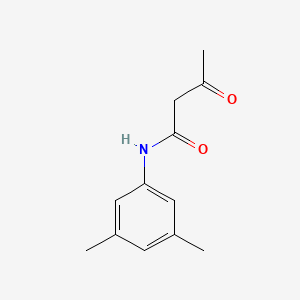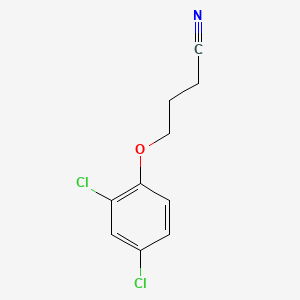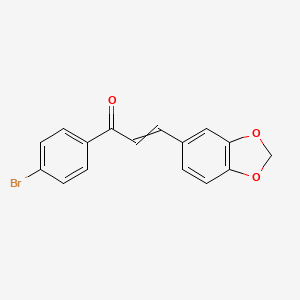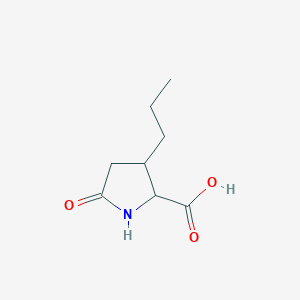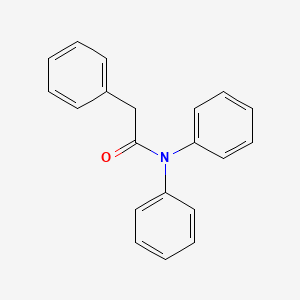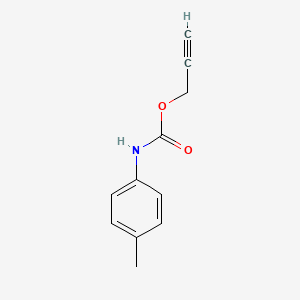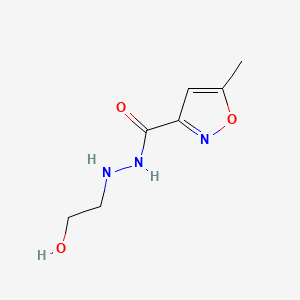
Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)-
説明
Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In
作用機序
The mechanism of action of hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- involves the inhibition of specific enzymes involved in cell proliferation. Specifically, hydrazine has been found to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that is essential for the synthesis of polyamines. Polyamines are important for cell growth and proliferation, and inhibition of ODC can lead to a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- has been found to exhibit a range of biochemical and physiological effects. Studies have shown that hydrazine can decrease the levels of polyamines in cells, which can lead to a decrease in cell proliferation. Additionally, hydrazine has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of using hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- in lab experiments is its potential as a cancer treatment. Studies have shown that hydrazine can inhibit the growth of cancer cells, making it a promising candidate for further research. Additionally, hydrazine has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
However, there are also limitations to using hydrazine in lab experiments. One of the main limitations is its potential toxicity. Hydrazine has been found to be toxic at high concentrations, and care must be taken when handling this compound. Additionally, hydrazine may have off-target effects, which could lead to unintended consequences in lab experiments.
将来の方向性
There are several future directions for research on hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)-. One potential direction is to further explore its potential as a cancer treatment. Studies have shown that hydrazine can inhibit the growth of cancer cells, but more research is needed to determine its efficacy and potential side effects.
Another potential direction is to explore the anti-inflammatory properties of hydrazine. Studies have shown that hydrazine has anti-inflammatory properties, but more research is needed to determine its potential as a treatment for inflammatory diseases such as arthritis.
Finally, future research could focus on developing new compounds based on hydrazine. By modifying the structure of hydrazine, researchers may be able to develop compounds with improved efficacy and reduced toxicity.
Conclusion:
Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- is a promising compound for scientific research. Its potential applications in cancer research and anti-inflammatory treatments make it a valuable candidate for further study. However, care must be taken when handling this compound due to its potential toxicity. Future research could focus on exploring its potential as a cancer treatment, as well as developing new compounds based on its structure.
科学的研究の応用
Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that hydrazine can inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. Additionally, hydrazine has been found to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases such as arthritis.
特性
IUPAC Name |
N'-(2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-5-4-6(10-13-5)7(12)9-8-2-3-11/h4,8,11H,2-3H2,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATLUVZBHLRIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219400 | |
| Record name | Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- | |
CAS RN |
69352-55-2 | |
| Record name | Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, 1-(2-hydroxyethyl)-2-(5-methyl-3-isoxazolylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




